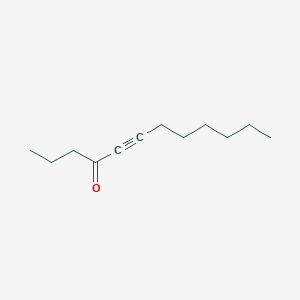
Dodec-5-YN-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-5-YN-4-one is an organic compound with the molecular formula C12H20O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodec-5-YN-4-one can be synthesized through several methods. One common approach involves the dehydrohalogenation of a vicinal dihalide or vinylic halide. This process typically uses a strong base, such as sodium amide in ammonia (NaNH2/NH3), to facilitate the elimination reaction, resulting in the formation of the alkyne .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar dehydrohalogenation techniques. The choice of reagents and conditions can be optimized to maximize yield and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Dodec-5-YN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing alkynes.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Dodec-5-YN-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Dodec-5-YN-4-one involves its interaction with various molecular targets. The triple bond in the alkyne group is highly reactive, allowing the compound to participate in addition reactions with electrophiles. This reactivity can be harnessed in different pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodec-5-en-4-one: Similar structure but with a double bond instead of a triple bond.
Dodec-6-YN-5-one: An isomer with the triple bond in a different position.
Dodec-5-YN-4-olide: A lactone derivative with a similar carbon backbone.
Uniqueness
Dodec-5-YN-4-one is unique due to its specific placement of the triple bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in applications requiring precise chemical behavior.
Eigenschaften
CAS-Nummer |
73922-78-8 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
dodec-5-yn-4-one |
InChI |
InChI=1S/C12H20O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-8,10H2,1-2H3 |
InChI-Schlüssel |
PMKRXALCEGXVNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


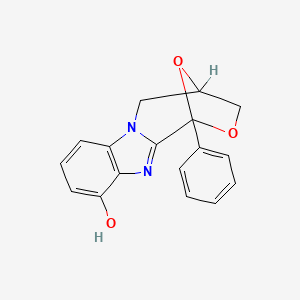
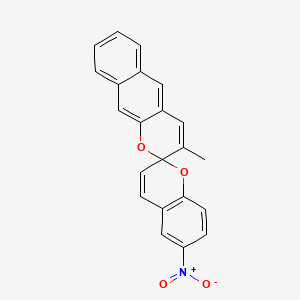
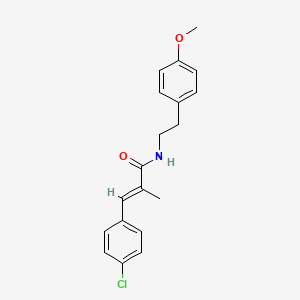
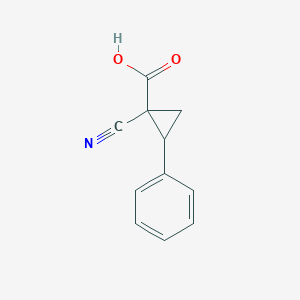
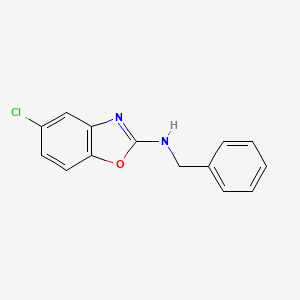
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
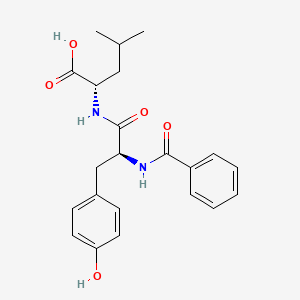
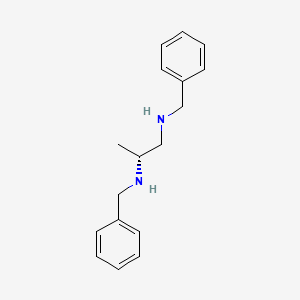
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
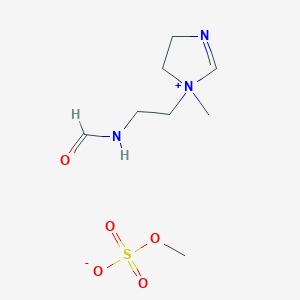
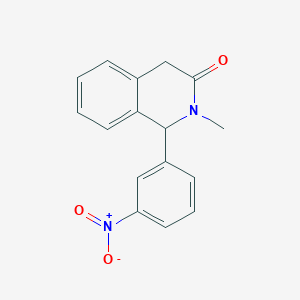
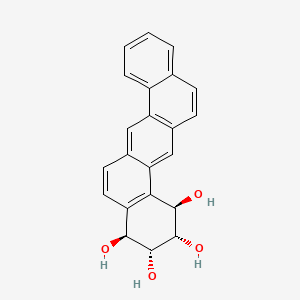
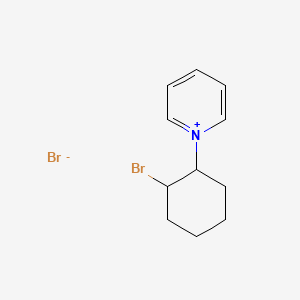
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
